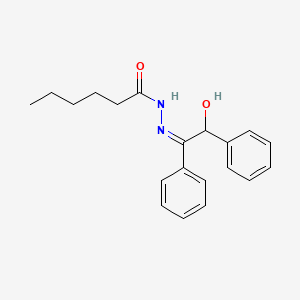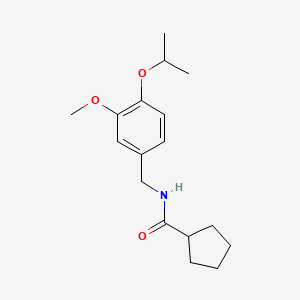![molecular formula C25H26N2O2 B5440216 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5440216.png)
1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane, also known as MPAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the azepane family, which is a class of compounds that have been shown to have a variety of biological activities.
作用机制
The mechanism of action of 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane is not fully understood, but it is believed to work by binding to specific receptors in the brain. These receptors are thought to play a role in regulating neurotransmitter release and synaptic transmission. By binding to these receptors, 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane may be able to modulate their activity and affect the function of the nervous system.
Biochemical and Physiological Effects:
Studies have shown that 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has a variety of biochemical and physiological effects. In animal studies, 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has been shown to increase dopamine release in the brain, which may be related to its potential use in the treatment of Parkinson's disease. 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One advantage of using 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane in lab experiments is its ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it a potentially useful tool for studying the function of these receptors and their role in various neurological disorders. However, one limitation of using 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane is its relatively low potency compared to other compounds that target the same receptors. This may make it more difficult to achieve specific effects in lab experiments.
未来方向
There are several future directions for research on 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane. One area of interest is the development of more potent derivatives of 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane that could be used in lab experiments. Another area of interest is the potential use of 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane in the treatment of neurological disorders such as Parkinson's disease and depression. Finally, further studies are needed to fully understand the mechanism of action of 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane and its effects on the nervous system.
合成方法
The synthesis of 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-methoxyphenylacetic acid and 3-bromo-6-(4-methoxyphenyl)pyridine. These two compounds are reacted together in the presence of a base to form the intermediate compound, 6-(4-methoxyphenyl)-3-pyridinylacetic acid. This intermediate is then reacted with 1,4-dibromobutane in the presence of a catalyst to form the final product, 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane.
科学研究应用
1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has been studied for its potential applications in a variety of scientific research areas. One area where 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has shown promise is in the field of neuroscience. Studies have shown that 1-{[6-(4-methoxyphenyl)pyridin-3-yl]carbonyl}-4-phenylazepane has the ability to cross the blood-brain barrier and bind to specific receptors in the brain. This makes it a potentially useful tool for studying the function of these receptors and their role in various neurological disorders.
属性
IUPAC Name |
[6-(4-methoxyphenyl)pyridin-3-yl]-(4-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-23-12-9-21(10-13-23)24-14-11-22(18-26-24)25(28)27-16-5-8-20(15-17-27)19-6-3-2-4-7-19/h2-4,6-7,9-14,18,20H,5,8,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYCUUBBDNHBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)N3CCCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-benzyl-5-oxo-3-(4-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-isopropyl-N-methylacetamide hydrochloride](/img/structure/B5440145.png)
![3-[1-ethyl-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B5440151.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5440173.png)
![2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B5440178.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5440196.png)
![N-(5-bromo-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5440201.png)
![ethyl 3-(6-methyl-3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B5440209.png)
![2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5440217.png)
![rel-(3aR,6aS)-5-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione dihydrochloride](/img/structure/B5440225.png)
![1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5440237.png)
![5-(1-pyrrolidinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5440245.png)
![7-{[1-(4-chlorophenyl)cyclohexyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440246.png)